molecular formula C17H18F3N3O2 B11489739 methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate

methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate

Cat. No.: B11489739
M. Wt: 353.34 g/mol
InChI Key: UJZLPCHKWYAIRH-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate is a complex organic compound characterized by the presence of trifluoromethyl, methylphenyl, and methylpyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoic acid with 4-methylpyridin-2-amine under specific conditions such as controlled temperature and pH. The reaction may require catalysts or reagents like coupling agents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization or chromatography are often used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-[(4-methylphenyl)amino]-N-(4-methylpyridin-2-yl)alaninate is unique due to its combination of trifluoromethyl, methylphenyl, and methylpyridinyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H18F3N3O2

Molecular Weight

353.34 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(4-methylanilino)-2-[(4-methylpyridin-2-yl)amino]propanoate

InChI

InChI=1S/C17H18F3N3O2/c1-11-4-6-13(7-5-11)22-16(15(24)25-3,17(18,19)20)23-14-10-12(2)8-9-21-14/h4-10,22H,1-3H3,(H,21,23)

InChI Key

UJZLPCHKWYAIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(=O)OC)(C(F)(F)F)NC2=NC=CC(=C2)C

Origin of Product

United States

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